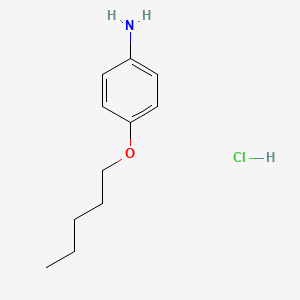
p-Pentoxyaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Pentoxyaniline hydrochloride is a chemical compound that belongs to the class of aniline derivatives It is characterized by the presence of a pentoxy group attached to the para position of the aniline ring, with a hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Pentoxyaniline hydrochloride typically involves the reaction of p-nitroaniline with pentanol under acidic conditions to form p-pentoxyaniline. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or distillation are often necessary to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
p-Pentoxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to the parent aniline compound.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced aniline compounds, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
p-Pentoxyaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of p-Pentoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an electron donor or acceptor, facilitating various redox reactions. The presence of the pentoxy group enhances its reactivity and allows for the formation of stable intermediates during chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Phenetidine: Similar in structure but with an ethoxy group instead of a pentoxy group.
p-Nitroaniline: Contains a nitro group at the para position instead of a pentoxy group.
p-Aminophenol: Has a hydroxyl group at the para position instead of a pentoxy group.
Uniqueness
p-Pentoxyaniline hydrochloride is unique due to the presence of the pentoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H18ClNO |
|---|---|
Poids moléculaire |
215.72 g/mol |
Nom IUPAC |
4-pentoxyaniline;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-2-3-4-9-13-11-7-5-10(12)6-8-11;/h5-8H,2-4,9,12H2,1H3;1H |
Clé InChI |
NIYAFPKSPYKUEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonanehydrochloride](/img/structure/B13511201.png)
![2-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13511206.png)
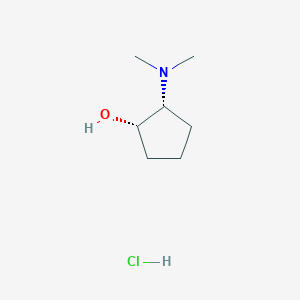
![methyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13511208.png)
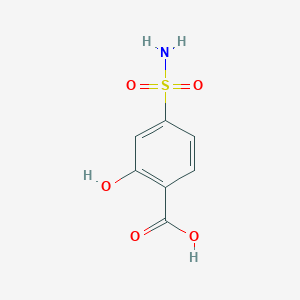
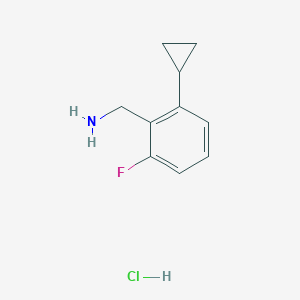



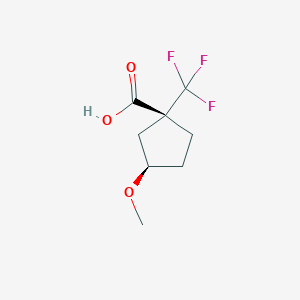
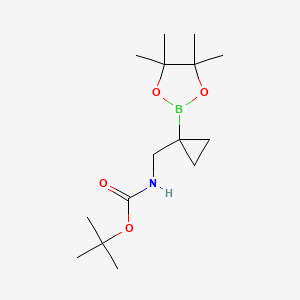

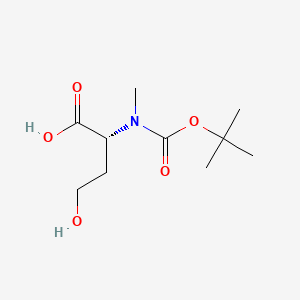
![(1R,6S)-2,5-diazabicyclo[4.2.0]octane](/img/structure/B13511271.png)
